Diethyl 2-Fluorobenzylphosphonate
Overview
Description
Diethyl 2-Fluorobenzylphosphonate is an organic compound with the chemical formula C11H16FO3P. It is a phosphonate ester that contains a fluorobenzyl group, making it a valuable intermediate in organic synthesis and various chemical reactions .
Mechanism of Action
Target of Action
Diethyl 2-Fluorobenzylphosphonate is a phosphonate compound. Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .
Mode of Action
Phosphonates, in general, are known to inhibit metabolic enzymes by mimicking the structure of natural substrates, thus interfering with the enzyme’s ability to catalyze its intended reaction .
Biochemical Pathways
Phosphonates are known to interfere with various metabolic pathways due to their ability to inhibit key enzymes .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a compound .
Result of Action
Phosphonates, in general, can disrupt normal cellular function by inhibiting key metabolic enzymes .
Biochemical Analysis
Cellular Effects
Given its potential to mimic phosphates and carboxylates, it could influence cell function by interacting with various cellular pathways, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Diethyl 2-Fluorobenzylphosphonate involves the reaction between benzylphosphonic acid and chlorofluoroacetic acid diethyl ester . This reaction typically requires a palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-Fluorobenzylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted benzylphosphonates .
Scientific Research Applications
Diethyl 2-Fluorobenzylphosphonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Diethyl Benzylphosphonate: Similar structure but lacks the fluorine atom.
Diethyl 4-Fluorobenzylphosphonate: Similar structure with the fluorine atom in a different position.
Uniqueness
Diethyl 2-Fluorobenzylphosphonate is unique due to the presence of the fluorine atom at the 2-position of the benzyl group. This structural feature imparts distinct chemical properties, such as increased reactivity and binding affinity, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIMXNFVVHBLMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.